molecular formula C14H16 B3050793 2-tert-Butylnaphthalene CAS No. 2876-35-9

2-tert-Butylnaphthalene

Cat. No.: B3050793
CAS No.: 2876-35-9
M. Wt: 184.28 g/mol
InChI Key: MCEORGGPAKTORV-UHFFFAOYSA-N
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Description

2-tert-Butylnaphthalene is an organic compound with the molecular formula C14H16. It is a derivative of naphthalene, where a tert-butyl group is attached to the second carbon of the naphthalene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-tert-Butylnaphthalene can be synthesized through the alkylation of naphthalene using tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound involves the selective alkylation of naphthalene. This process can be optimized using zeolite catalysts to achieve high selectivity and yield. The reaction conditions include moderate temperatures and pressures to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2-tert-Butylnaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it to dihydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using reagents like alkyl halides and acyl chlorides with Lewis acid catalysts.

Major Products Formed:

    Oxidation: Naphthoquinones and related compounds.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Various alkylated and acylated naphthalene derivatives.

Scientific Research Applications

2-tert-Butylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-tert-Butylnaphthalene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Molecular dynamics simulations have shown that it can stabilize certain molecular structures, enhancing its inhibitory effects in specific applications .

Comparison with Similar Compounds

  • 1-tert-Butylnaphthalene
  • 2,6-Di-tert-Butylnaphthalene
  • 2-tert-Butyl-1-methylnaphthalene

Comparison: 2-tert-Butylnaphthalene is unique due to the position of the tert-butyl group, which affects its chemical reactivity and physical properties. Compared to 1-tert-Butylnaphthalene, it exhibits different substitution patterns and reactivity. The presence of two tert-butyl groups in 2,6-Di-tert-Butylnaphthalene further alters its steric and electronic properties, making it distinct in terms of its applications and behavior in chemical reactions .

Properties

IUPAC Name

2-tert-butylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16/c1-14(2,3)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEORGGPAKTORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182945
Record name Naphthalene, 2-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2876-35-9
Record name Naphthalene, 2-(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002876359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-tert-Butylnaphthalene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphthalene, 2-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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